N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is synthesized through a multi-step process involving the protection of the amino group of L-homotyrosine with a Boc group. The reaction typically involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting Boc-L-homotyrosine is then reacted with dicyclohexylamine to form the dicyclohexylamine salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to expose the amino group for further reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Free amino acids and peptides
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development and as a therapeutic agent.
Industry: Employed in the production of pharmaceuticals and bioconjugates
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Tyr(Propargyl)-OH DCHA: Similar in structure but contains a propargyl group instead of a hydroxyl group.
Boc-L-Tyr-OH DCHA: Lacks the additional methylene group present in N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.
Uniqueness
This compound is unique due to its additional methylene group, which provides increased flexibility and potential for forming more complex structures. This makes it particularly valuable in peptide synthesis and bioconjugation .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRXJWSHDWTRPW-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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